![molecular formula C17H12ClNO4 B5721246 N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5721246.png)
N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives involves several key steps, including cyclization and substitution reactions. For instance, a related compound, 4-oxo-N-phenyl-4H-chromene-2-carboxamide, and its derivatives were synthesized through reactions crystallizing in different space groups, highlighting the versatility of the chromene scaffold in synthesizing diverse molecules with varying physical and chemical properties (Reis et al., 2013).
Molecular Structure Analysis
Chromene derivatives exhibit a range of molecular conformations, as evidenced by their crystal structures. For example, studies have shown that these compounds can adopt anti-rotamer conformations about the C-N bond, with the amide O atom being either trans- or cis-related to the O atom of the pyran ring. This structural versatility significantly impacts their chemical reactivity and interactions (Gomes et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is influenced by its functional groups, which participate in various chemical reactions. For instance, the chromene core is reactive towards nucleophilic substitutions, cyclizations, and other transformations that are central to constructing complex molecules with potential biological activities.
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceutical formulations. The polymorphism observed in some chromene derivatives underscores the importance of understanding these properties for their practical application (Reis et al., 2013).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-15-7-6-10(18)8-12(15)19-17(21)16-9-13(20)11-4-2-3-5-14(11)23-16/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQICYIIKFCOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide |
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